Superior Mass Separation from Unlabeled Analyte: +5 Da vs. +4 Da Shift
2'-Deoxy-N-ethylguanosine-d5 provides a +5.04 Da mass shift relative to the unlabeled N2-ethyl-dG analyte (MW 295.29 vs. 300.33), compared to the +4.03 Da shift provided by the -d4 isotopologue (MW 299.32) [1]. This increased mass differential reduces the probability of spectral overlap between the internal standard's isotopic cluster and the M+1/M+2 natural abundance peaks of the unlabeled analyte, thereby improving signal specificity and quantification accuracy at low adduct levels [2].
| Evidence Dimension | Mass shift from unlabeled analyte |
|---|---|
| Target Compound Data | +5.04 Da (300.33 g/mol) |
| Comparator Or Baseline | +4.03 Da for N2-Ethyl-2'-deoxyguanosine-d4 (299.32 g/mol); 0 Da for unlabeled analyte (295.29 g/mol) |
| Quantified Difference | 1.01 Da greater mass separation vs. d4 isotopologue |
| Conditions | ESI-MS/MS positive ion mode; molecular weight calculation based on C12H12D5N5O4 vs. C12H13D4N5O4 |
Why This Matters
Greater mass separation directly reduces analytical interference and improves the signal-to-noise ratio in trace-level DNA adduct detection applications where the analyte is present at femtomole levels.
- [1] Coompo Research Chemicals. 2'-Deoxy-N-ethylguanosine-d5 Product Page. Molecular Weight: 300.33. View Source
- [2] Esaka Y, et al. Preparation of N2-Ethyl-2'-deoxyguanosine-d4 as an Internal Standard for the ESI-MS/MS Determination of DNA Damage by Acetaldehyde. Anal Sci. 2020;36(7):877-880. View Source
